molecular formula C20H12FIN2O2 B400494 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

Cat. No.: B400494
M. Wt: 458.2g/mol
InChI Key: ADEBVKMUUQUTPP-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzooxazole ring fused with a benzamide moiety, substituted with fluoro and iodo groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzooxazole Ring: The initial step involves the cyclization of 2-aminophenol with 2-fluorobenzoyl chloride under acidic conditions to form the benzooxazole ring.

    Iodination: The benzooxazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodo group at the desired position.

    Amidation: Finally, the iodinated benzooxazole is reacted with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The presence of the iodo group makes it suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with appropriate ligands, bases like potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzooxazole ring.

    Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-chloro-benzamide
  • N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-bromo-benzamide
  • N-[2-(2-Fluoro-phenyl)-benzooxazol-5-yl]-3-methyl-benzamide

Uniqueness

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its reactivity and interaction with biological targets. The iodo group, in particular, makes it a versatile intermediate for further functionalization through coupling reactions, offering a broader range of synthetic possibilities compared to its chloro or bromo analogs.

Properties

Molecular Formula

C20H12FIN2O2

Molecular Weight

458.2g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide

InChI

InChI=1S/C20H12FIN2O2/c21-16-7-2-1-6-15(16)20-24-17-11-14(8-9-18(17)26-20)23-19(25)12-4-3-5-13(22)10-12/h1-11H,(H,23,25)

InChI Key

ADEBVKMUUQUTPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I)F

Origin of Product

United States

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